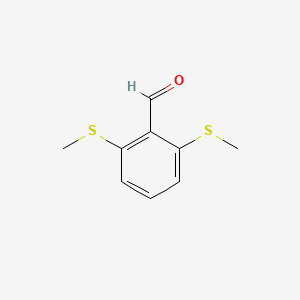

2,6-Bis(methylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(methylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTQRUHJHYYKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)SC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90844950 | |

| Record name | 2,6-Bis(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90844950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918882-53-8 | |

| Record name | 2,6-Bis(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90844950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(methylthio)benzaldehyde (CAS 918882-53-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Scaffold for Synthesis

2,6-Bis(methylthio)benzaldehyde is an aromatic aldehyde distinguished by the presence of two methylthio (-SCH₃) groups flanking the formyl (-CHO) substituent. This specific ortho,ortho'-disubstitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate for constructing complex molecular architectures. Its utility spans from fine chemical synthesis to serving as a foundational scaffold in the exploration of new pharmaceutical agents and materials. This guide will elucidate the core characteristics of this compound, providing a robust framework for its effective utilization in a research and development context.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its successful application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 918882-53-8 | [1] |

| Molecular Formula | C₉H₁₀OS₂ | [1] |

| Molecular Weight | 198.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Purity | ≥98% | Vendor Data |

| Melting Point | 78-82 °C | Vendor Data |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | O=CC1=C(SC)C=CC=C1SC | [1] |

Table 2: Spectroscopic Data for Structural Verification

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehydic proton (~10 ppm), aromatic protons (7-8 ppm), and methyl protons of the thioether groups (~2.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (120-150 ppm), and methyl carbons (~15 ppm). |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (198.31). |

| Infrared (IR) | Characteristic C=O stretching vibration for the aldehyde (~1700 cm⁻¹). |

Synthesis and Mechanistic Considerations

The primary route to this compound involves a double nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and leverages readily available starting materials.

The SNAr Approach: A Powerful Tool

The SNAr mechanism is particularly effective for aryl halides or pseudohalides that possess electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[2] In the case of synthesizing the title compound, a precursor like 2,6-difluorobenzaldehyde or 2,6-dichlorobenzaldehyde is typically used. The aldehyde group, being moderately electron-withdrawing, activates the ortho positions towards nucleophilic attack.

The reaction proceeds by the addition of a nucleophile—in this case, the thiomethoxide anion (CH₃S⁻)—to the aromatic ring, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the leaving group (e.g., fluoride or chloride) restores the aromaticity and yields the substituted product.

Sources

An In-depth Technical Guide to 2,6-Bis(methylthio)benzaldehyde: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(methylthio)benzaldehyde is a substituted aromatic aldehyde that has garnered interest in various chemical fields, particularly as a versatile building block in organic synthesis. Its unique structure, featuring two methylthio groups ortho to an aldehyde functionality, imparts specific chemical properties that make it a valuable precursor for the synthesis of a range of target molecules, including pharmaceuticals and agrochemicals. The presence of sulfur-containing moieties suggests potential for biological activity, a notion supported by the known antimicrobial and antifungal properties of many organosulfur compounds.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Chemical Structure and Spectroscopic Analysis

This compound possesses a benzene ring substituted with an aldehyde group at position 1, and two methylthio (-SCH₃) groups at positions 2 and 6.

Molecular Formula: C₉H₁₀OS₂[3]

Molecular Weight: 198.31 g/mol [3]

CAS Number: 918882-53-8[3]

Spectroscopic Properties

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the two methylthio groups.

-

Aldehydic Proton: A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, characteristic of benzaldehydic protons.[4]

-

Aromatic Protons: The three protons on the benzene ring will likely appear as a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. The electron-donating nature of the methylthio groups would be expected to shift these signals slightly upfield compared to unsubstituted benzaldehyde.

-

Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups of the methylthio substituents. This signal would likely appear in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate significantly downfield, likely in the region of δ 190-200 ppm.[5]

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with the carbons bearing the methylthio groups and the aldehyde group being the most deshielded among the ring carbons.

-

Methyl Carbons: The two equivalent methyl carbons of the methylthio groups will give a single signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the stretching vibrations of the carbonyl group and the various bonds within the aromatic ring and methylthio substituents.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1715 cm⁻¹, characteristic of an aromatic aldehyde.[1]

-

C-H Stretch (aromatic): Signals will be present above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Signals will be present just below 3000 cm⁻¹ for the methyl groups.

-

C-S Stretch: Weaker absorptions are expected in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198.31, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and parts of the methylthio substituents.

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not widely published, with commercial suppliers often listing the boiling point as "No data available".[3]

| Property | Value | Reference |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | General property of similar organic molecules |

| Storage | Inert atmosphere, 2-8°C | [3] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group, with its reactivity being modulated by the electronic and steric effects of the two ortho-methylthio substituents.

The aldehyde group is susceptible to nucleophilic attack. However, the steric hindrance from the two bulky ortho-substituents may slow the rate of reaction with certain nucleophiles. Electronically, the sulfur atoms of the methylthio groups can act as electron-donating groups through resonance, which could slightly decrease the electrophilicity of the aldehydic carbon.

Synthesis of this compound

A likely precursor for this synthesis is 2,6-difluorobenzaldehyde or 2,6-dichlorobenzaldehyde . The fluorine or chlorine atoms serve as good leaving groups in SNAr reactions, especially when activated by an electron-withdrawing group like the aldehyde. The nucleophile would be sodium thiomethoxide (NaSMe), which can be prepared from methanethiol and a strong base like sodium hydride.

Proposed Experimental Protocol:

Reaction: Nucleophilic Aromatic Substitution

-

Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a mineral oil dispersion to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Carefully bubble methanethiol gas (2.5 equivalents) through the suspension or add it as a condensed liquid. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of sodium thiomethoxide.

-

Substitution Reaction: To the freshly prepared sodium thiomethoxide suspension, add a solution of 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is cited as a key starting material for the synthesis of pharmaceuticals and agrochemicals, with a particular emphasis on fungicides and plant growth regulators. The incorporation of sulfur atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity.[1][6]

Potential as an Antifungal Precursor

Sulfur-containing heterocyclic compounds are known to exhibit a broad spectrum of antifungal activities.[2] Benzaldehyde and its derivatives have also been identified as potent antifungal agents, with their mechanism of action often linked to the disruption of cellular antioxidation processes in fungi.[7][8] The combination of a benzaldehyde scaffold with two methylthio groups in this compound makes it an attractive precursor for the development of novel antifungal agents. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives to be screened for antifungal efficacy.

Caption: Logical workflow for the use of this compound in antifungal drug discovery.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in an inert atmosphere at 2-8°C.[3]

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its unique substitution pattern offers steric and electronic properties that can be exploited in the design of novel molecules with potential applications in the pharmaceutical and agrochemical industries. While a detailed experimental characterization is still needed in the public domain, its potential as a precursor for new antifungal agents is particularly noteworthy. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Available from: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

National Institute of Standards and Technology. Benzaldehyde. In: NIST Chemistry WebBook. Available from: [Link]

- Kim, S., Kubec, R., & Musah, R. A. (2006). Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L. Journal of Ethnopharmacology, 104(1-2), 188–192.

- Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & May, G. S. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10(1), 1-10.

- Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & May, G. S. (2011).

- Foroumadi, A., Asadipour, A., & Sakhteman, A. (2013). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research: IJPR, 12(Suppl), 125.

- Amare, A., & Yitayew, B. (2022). Synthesis and Antifungal Activity of Some Novel Benzimidazole Derivatives: A Review. Journal of Chemistry, 2022.

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]

-

ResearchGate. Antibacterial and Antifungal Activity of Sulfur-Containing Compounds from Petiveria Alliacea L. Available from: [Link]

-

MDPI. Sulfur Metabolism as a Promising Source of New Antifungal Targets. Available from: [Link]

- Google Patents. Process for the production of 2-thiocyanomethylthiobenzothiazole.

- Google Patents. Process for the production of benzaldehyde.

- Google Patents. Process for the production of benzaldehyde by the catalytic liquid phase air oxidation of toluene.

- Google Patents. The preparation method of 4-methylthiobenzaldehyde.

-

PubChem. 2-(Methylthio)benzaldehyde. Available from: [Link]

-

PubChem. Bisdethiobis(Methylthio)Gliotoxin. Available from: [Link]

-

CONICET. new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole. Available from: [Link]

Sources

- 1. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 918882-53-8|this compound|BLD Pharm [bldpharm.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2,6-Bis(methylthio)benzaldehyde

A Comprehensive Technical Guide to 2,6-Bis(methylthio)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of this compound (CAS No. 918882-53-8), a specialized aromatic aldehyde of interest in synthetic organic chemistry. This guide is structured to deliver field-proven insights for researchers, chemists, and professionals in drug development. We will explore its core physicochemical properties, propose a robust synthetic pathway, detail its expected spectroscopic signature, analyze its chemical reactivity, and discuss its potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Physicochemical Properties

This compound is a disubstituted aromatic compound featuring a central benzaldehyde core flanked by two methylthio (-SCH₃) groups at the ortho positions. This unique substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.

Caption: Chemical Structure of this compound.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 918882-53-8 | [1][2] |

| Molecular Formula | C₉H₁₀OS₂ | [2] |

| Molecular Weight | 198.31 g/mol | [2] |

| Boiling Point | No data available | [2] |

| Purity/Specification | Typically ≥95% | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Synthesis and Purification Protocol

While multiple synthetic routes could be envisioned, a reliable and mild laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol precursor, 2,6-bis(methylthio)benzyl alcohol. The Swern oxidation is an exemplary choice as it operates at low temperatures, minimizing side reactions and preventing over-oxidation to the carboxylic acid, a common challenge with stronger oxidants.

Field-Proven Insight: Why the Swern Oxidation?

The choice of the Swern oxidation is deliberate. The reaction's mechanism, involving the formation of a dimethylchlorosulfonium cation from oxalyl chloride and DMSO, creates a highly specific oxidant for primary alcohols. Its execution at cryogenic temperatures (-78 °C) is critical for the stability of the key intermediates, ensuring a clean conversion to the aldehyde upon quenching with a hindered base like triethylamine. This method provides high yields and simplifies purification compared to chromium-based oxidants.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (2.0 M in DCM, 1.2 eq.) dropwise.

-

Oxidant Formation: Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Substrate Addition: Slowly add a solution of 2,6-bis(methylthio)benzyl alcohol (1.0 eq.) in DCM via the dropping funnel. A slight exotherm may be observed. Stir the resulting mixture for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise. The reaction is exothermic; maintain the temperature below -60 °C during the addition. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Workflow for the Swern Oxidation Synthesis.

Spectroscopic Characterization Profile

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[3][4][5]

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (CHO): A sharp singlet is predicted in the highly deshielded region of δ 9.8–10.1 ppm . Its singlet nature is due to the absence of adjacent protons.[4]

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a multiplet system between δ 7.0–7.8 ppm . Due to the molecule's symmetry, a pattern of a triplet and a doublet might be resolved.

-

Methyl Protons (S-CH₃): A distinct singlet integrating to 6 protons is expected around δ 2.5 ppm . This signal confirms the presence of the two equivalent methylthio groups.[5]

-

-

¹³C NMR (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 190–193 ppm .[5]

-

Aromatic Carbons (C-S & C-Ar): Multiple signals between δ 125–145 ppm . The two carbons directly bonded to the sulfur atoms (C-S) will be distinct from the other aromatic carbons.

-

Methyl Carbons (S-CH₃): A single, sharp signal in the aliphatic region around δ 14–16 ppm .[5]

-

-

Infrared (IR) Spectroscopy (ATR):

-

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Two weaker bands characteristic of the aldehyde C-H stretch, typically around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C=C stretching vibrations in the 1580–1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z ≈ 198 .

-

Key fragmentation pathways would include the loss of the formyl radical (M-29, [M-CHO]⁺) and the loss of a methyl radical (M-15, [M-CH₃]⁺).

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its aldehyde functionality, though modulated by the steric and electronic influence of the ortho-methylthio groups.

-

Aldehyde Group: This is the primary site for nucleophilic attack. It readily participates in a wide range of classical aldehyde transformations, including:

-

Reductive Amination: Formation of secondary and tertiary amines.

-

Wittig Reaction: Conversion to alkenes.

-

Grignard/Organolithium Addition: Formation of secondary alcohols.

-

Reduction: Conversion to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Conversion to 2,6-bis(methylthio)benzoic acid using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

-

Methylthio Groups: The sulfur atoms are nucleophilic and can be oxidized to the corresponding sulfoxides and sulfones using reagents like m-CPBA or H₂O₂. These groups also exert a significant steric effect, potentially hindering the approach of bulky nucleophiles to the adjacent aldehyde carbonyl. This steric shielding is a key consideration in reaction design.

Caption: Primary Reactivity Pathways.

Potential Applications in Research & Drug Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in several high-value areas:

-

Medicinal Chemistry: The benzaldehyde moiety is a precursor to many heterocyclic scaffolds. The thioether groups are prevalent in numerous therapeutic agents, contributing to lipophilicity and metabolic stability. This compound could serve as a starting material for novel benzothiazoles, which are known for a wide range of biological activities.[6] Furthermore, related bis-thiosemicarbazone structures have been investigated for their tumor-seeking properties and potential as therapeutic agents, highlighting the value of this chemical class.[7]

-

Ligand Synthesis: The sulfur atoms can act as soft donor sites for coordination with transition metals. The molecule can be elaborated into multidentate ligands for applications in catalysis or the development of novel metal-organic frameworks (MOFs).

-

Materials Science: As a functionalized aromatic, it can be incorporated into polymers or organic materials designed for specific electronic or optical properties.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for the compound and structurally related chemicals.[2][8][9]

-

Hazard Identification:

-

Precautionary Measures & PPE:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][10]

-

P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

P264: Wash hands and any exposed skin thoroughly after handling.[10]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed (P301+P312): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2][8]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

SpectraBase. p-(Methylthio)benzaldehyde. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Available at: [Link]

-

PubMed. Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. Available at: [Link]

-

RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

PubChem. 2-Hydroxy-5-(methylthio)benzaldehyde | C8H8O2S | CID 12433397. Available at: [Link]

-

PENTA s.r.o. Benzaldehyde - SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. Development of [103Pd]-labeled-bis(N4- methylthiosemicarbazone) complexes as possible therapeutic agents. Available at: [Link]

-

PrepChem.com. Synthesis of (B) 2-(Methylthio)xanthene-6-carboxaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Available at: [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

Wikipedia. Protecting group. Available at: [Link]

-

MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Available at: [Link]

-

Indian Journal of Chemistry. NOTE Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Available at: [Link]

Sources

- 1. This compound | 918882-53-8 [chemicalbook.com]

- 2. 918882-53-8|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum [chemicalbook.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Bis(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(methylthio)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document elucidates the strategic considerations for the synthesis, focusing on the nucleophilic aromatic substitution (SNAr) of 2,6-dichlorobenzaldehyde. A detailed, field-proven protocol is presented, including reaction conditions, purification methods, and characterization of the final product. The guide also delves into the mechanistic underpinnings of the synthesis, offering insights into the experimental choices and potential challenges.

Introduction: The Significance of 2,6-Disubstituted Benzaldehydes

Benzaldehyde and its derivatives are fundamental precursors in the synthesis of a wide array of organic compounds, finding extensive applications in the pharmaceutical, fragrance, and dye industries[1]. Specifically, 2,6-disubstituted benzaldehydes are crucial intermediates in the development of novel therapeutics and functional materials. The substitution pattern at the 2 and 6 positions can significantly influence the molecule's conformational properties and its interactions with biological targets, making these compounds particularly interesting for drug design[2]. This compound, with its unique electronic and steric properties conferred by the two methylthio groups, represents a versatile scaffold for further chemical transformations.

Synthetic Strategy: A Mechanistic Approach

The most direct and efficient route to this compound involves a double nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,6-dichlorobenzaldehyde.

The SNAr Mechanism: Key Principles

Nucleophilic aromatic substitution is a well-established reaction class for the modification of aromatic rings[3]. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex[3]. For a successful SNAr reaction, the aromatic ring must be activated by at least one strong electron-withdrawing group, and it must possess a good leaving group[4].

In the case of 2,6-dichlorobenzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The chlorine atoms serve as effective leaving groups. The nucleophile, in this case, the methylthiolate anion (CH₃S⁻), attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex). The subsequent departure of the chloride ion restores the aromaticity of the ring.

Choice of Reagents and Reaction Conditions

-

Starting Material: 2,6-Dichlorobenzaldehyde is the ideal precursor due to its commercial availability and the good leaving group ability of the chloro substituents. Various methods for its preparation have been reported, including the hydrolysis of 2,6-dichlorobenzyl chloride[5] and the oxidation of 2,6-dichlorotoluene[6].

-

Nucleophile: Sodium thiomethoxide (NaSMe) is the reagent of choice for introducing the methylthio group. It is a potent nucleophile and can be readily prepared from methanethiol and a strong base or purchased commercially.

-

Solvent: A polar aprotic solvent is typically employed to facilitate SNAr reactions. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the nucleophile, thereby increasing its reactivity.

-

Temperature: The reaction generally requires heating to overcome the activation energy for the nucleophilic attack on the aromatic ring. The optimal temperature will depend on the specific solvent and the reactivity of the substrate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2,6-Dichlorobenzaldehyde | Starting material |

| Sodium thiomethoxide (NaSMe) | Nucleophile |

| N,N-Dimethylformamide (DMF) | Solvent |

| Diethyl ether | Extraction solvent |

| Saturated aqueous NH₄Cl | Quenching agent |

| Brine | Washing agent |

| Anhydrous MgSO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Heating mantle with temperature control | Heating |

| Condenser | To prevent solvent loss |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Silica gel for column chromatography | Purification |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (2.2 eq.) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Visualization of the Synthetic Workflow

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublet and triplet), aldehyde proton (singlet), and methyl protons of the thioether groups (singlet). |

| ¹³C NMR | Aromatic carbons, aldehyde carbonyl carbon, and methyl carbons of the thioether groups. |

| IR Spectroscopy | Characteristic C=O stretching frequency for the aldehyde, C-H stretching for aromatic and aliphatic protons, and C-S stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (198.31 g/mol )[7]. |

Conclusion

The synthesis of this compound via a double nucleophilic aromatic substitution reaction on 2,6-dichlorobenzaldehyde is a robust and efficient method. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable compound. The insights into the reaction mechanism and the detailed experimental protocol are intended to facilitate its application in the development of novel pharmaceuticals and advanced materials.

References

-

WIPO Patentscope. (n.d.). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.

- Google Patents. (n.d.). Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.

- Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946.

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

- van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4044-4048.

- Google Patents. (n.d.). One prepares the method for 2,6-dichlorobenzaldehyde.

-

SpectraBase. (n.d.). p-(Methylthio)benzaldehyde. Retrieved from [Link]

-

What are six applications for benzaldehyde. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Homework For You. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route to 2,6-bisimidazole derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 3. CN103787945A - Preparation method of aromatic aldehyde - Google Patents [patents.google.com]

- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 5. 918882-53-8|this compound|BLD Pharm [bldpharm.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. 4-(Methylthio)benzaldehyde(3446-89-7) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 2,6-Bis(methylthio)benzaldehyde

Abstract

This technical guide provides an in-depth exploration of 2,6-Bis(methylthio)benzaldehyde, a specialized aromatic aldehyde of significant interest in synthetic chemistry. We will detail its fundamental physicochemical properties, outline a representative synthetic protocol, and describe the analytical methodologies crucial for its characterization. Furthermore, this document explores its applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting.

Core Compound Properties

This compound is an organic compound featuring a benzaldehyde scaffold substituted with two methylthio (-SCH₃) groups at the ortho positions relative to the formyl (-CHO) group. This unique substitution pattern imparts specific reactivity and makes it a valuable building block in targeted organic synthesis.

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | [1][2] |

| Molecular Formula | C₉H₁₀OS₂ | [1][2] |

| CAS Number | 918882-53-8 | [1][2] |

| Appearance | Not specified; likely a solid or oil | - |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1][2] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound requires a strategic approach to introduce the functional groups onto the benzene ring. While multiple pathways exist, a robust and common strategy is the nucleophilic aromatic substitution (SₙAr) on a di-halogenated benzaldehyde precursor. The electron-withdrawing nature of the aldehyde group activates the ring, making the ortho positions susceptible to nucleophilic attack by a sulfur-based nucleophile like sodium thiomethoxide.

Causality in Experimental Design

The choice of a di-halogenated precursor, such as 2,6-difluorobenzaldehyde or 2,6-dichlorobenzaldehyde, is critical. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is selected to solvate the cation of the nucleophile (Na⁺) without solvating the thiomethoxide anion, thereby enhancing its nucleophilicity. The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) because thiols and thiomethoxide are readily oxidized by atmospheric oxygen, which would lead to disulfide byproducts and reduced yield.

Representative Synthesis Protocol

The following protocol describes a self-validating workflow for synthesizing and purifying this compound.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium thiomethoxide (2.2 equivalents).

-

Solvent Addition: Add anhydrous DMF via cannula to dissolve the sodium thiomethoxide.

-

Substrate Addition: Dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Organic Phase Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Caption: A standard workflow for the analytical validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

| ¹H NMR Expected Signals | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | 10.0 - 10.5 | Singlet (s) | 1H | -CHO |

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) | 3H | Ar-H |

| Methyl Protons | 2.4 - 2.6 | Singlet (s) | 6H | 2 x -SCH₃ |

-

¹³C NMR: Approximately 7 unique signals are expected: one for the aldehyde carbon (~190 ppm), four for the aromatic carbons (including two quaternary carbons attached to the sulfur atoms), and one for the methyl carbons (~15 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700 (strong, sharp) |

| C-H Stretch (Aromatic) | ~3050-3100 |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 (two weak bands) |

| C-S Stretch | ~600-800 (weak to medium) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₁₀OS₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass, confirming its elemental composition.

Applications in Research and Drug Development

The structural features of this compound make it a valuable precursor in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for constructing complex heterocyclic systems. The sulfur atoms can be further oxidized to sulfoxides or sulfones, or they can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity essential for drug discovery and the development of potent fungicides or plant growth regulators. [1]* Fragrance Industry: The presence of sulfur allows for its use in creating unique, sulfur-based aromatic compounds utilized in specialized fragrances. [1]* Materials Science: It is a precursor for synthesizing sulfur-containing heterocyclic compounds. These materials are investigated for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where sulfur atoms can enhance intermolecular interactions and charge transport properties. [1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on data for structurally related compounds and supplier information, this compound should be handled as a hazardous substance.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

(Data derived from supplier safety information for CAS 918882-53-8) [2]

Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust. * Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. [3][4]Avoid all direct skin contact.

-

General Practices: Avoid creating dust or aerosols. Wash hands thoroughly after handling. [4]Do not eat, drink, or smoke in the laboratory. [3]

Storage Recommendations

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. [3]* Inert Atmosphere: For long-term stability and to prevent oxidation, store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C. [2]* Incompatibilities: Keep away from strong oxidizing agents and strong bases. [3]

Conclusion

This compound, with a molecular weight of 198.31 g/mol , is a highly functionalized synthetic intermediate. [1][2]Its preparation via methods like nucleophilic aromatic substitution and subsequent purification requires careful control of experimental conditions. Its identity and purity must be rigorously confirmed through a suite of analytical techniques, including NMR, FT-IR, and mass spectrometry. Its utility as a precursor in pharmaceuticals, agrochemicals, and materials science underscores its importance to the research community. [1]Adherence to strict safety and handling protocols is essential for its responsible use in advancing scientific discovery.

References

-

Research Square. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 286443, 2-(Methylthio)benzaldehyde. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Development of [103Pd]-labeled-bis(N4- methylthiosemicarbazone) complexes as possible therapeutic agents. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

Royal Society of Chemistry. Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 113602, 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-. Available from: [Link]

-

PrepChem.com. Synthesis of (B) 2-(Methylthio)xanthene-6-carboxaldehyde. Available from: [Link]

-

PENTA s.r.o. Benzaldehyde - SAFETY DATA SHEET. Available from: [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12433397, 2-Hydroxy-5-(methylthio)benzaldehyde. Available from: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Bis(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, the introduction of novel building blocks often precedes the establishment of comprehensive safety data. 2,6-Bis(methylthio)benzaldehyde, a specialized aromatic aldehyde, presents such a scenario. While a detailed public safety data sheet (SDS) from major suppliers remains elusive, a proactive and informed approach to its handling is paramount. This guide, grounded in the principles of chemical safety and drawing upon data from analogous structures, provides a robust framework for the safe utilization of this compound in a laboratory setting.

Compound Profile and Inferred Hazard Assessment

This compound (CAS No. 918882-53-8) is an aromatic aldehyde featuring two methylthio (-SCH₃) groups flanking the aldehyde functionality. Its unique electronic and steric properties make it a valuable intermediate in medicinal chemistry and materials science. However, the absence of a comprehensive toxicological profile necessitates a cautious approach, extrapolating potential hazards from its constituent functional groups.

Structural Analogy and Hazard Identification:

The primary hazards associated with this compound can be inferred from the known toxicological data of benzaldehyde and the general reactivity of thioethers.

-

Aldehyde Group: Benzaldehyde, the parent compound, is classified as harmful if swallowed or inhaled, and it is a known skin and eye irritant.[1][2][3] It can also cause respiratory irritation.[1][2]

-

Thioether (Sulfide) Groups: Organosulfur compounds, including thioethers, can exhibit a range of toxicities. Some are known to be metabolized in the body to reactive intermediates which can lead to cellular damage. While specific data for this compound is unavailable, the presence of two sulfur-containing moieties warrants careful handling to avoid systemic exposure.

A supplier of this compound has provided the following GHS hazard statements, which should be considered the primary guide for handling:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled[4]

Based on this information, it is prudent to treat this compound as a moderately toxic substance with the potential for irritation.

Physicochemical Properties (Predicted and Known):

| Property | Value | Source |

| CAS Number | 918882-53-8 | [4] |

| Molecular Formula | C₉H₁₀OS₂ | [4] |

| Molecular Weight | 198.31 g/mol | [4] |

| Appearance | No data available (likely a solid or high-boiling liquid) | |

| Boiling Point | No data available | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Prudent Laboratory Practices: A Multi-layered Approach to Safety

A rigorous and multi-faceted safety protocol is essential when working with this compound. The following procedures are based on best practices for handling aromatic aldehydes and organosulfur compounds.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should be prioritized.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any vapors or fine particulates.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

| PPE Category | Specifications | Rationale |

| Hand Protection | Nitrile gloves (ensure compatibility and change frequently) | To prevent skin contact, which may be harmful. |

| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |

| Skin and Body Protection | Laboratory coat (fully buttoned) | To protect skin and clothing from contamination. |

| Respiratory Protection | Not generally required if work is conducted in a fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of harmful vapors. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols will minimize the risk of accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat or paper to avoid contamination of balances.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is properly assembled and secured.

-

Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C under an inert atmosphere.

[4]### 3. Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill and Leak Response

A well-defined spill response plan is crucial for mitigating the impact of an accidental release.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. 4[5]. Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Collect these materials in designated, properly labeled containers and dispose of them through an approved hazardous waste management service.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is predicated on a deeply ingrained culture of safety. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the synthetic potential of this valuable compound. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and standard operating procedures.

References

-

Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. [Link]

-

Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. [Link]

-

Indenta Chemicals. (n.d.). Material Safety Data Sheet Benzaldehyde. [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025, May 2). Benzaldehyde - SAFETY DATA SHEET. [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. [Link]

-

CPAChem. (2023, July 26). Safety data sheet. [Link]

-

Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Benzaldehyde: Human health tier II assessment. [Link]

-

Renishaw. (2017, September 19). Safety Data Sheet (SDS). [Link]

-

Ekinci Kimya. (2011, February 25). MATERIAL SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]

-

Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11–27. [Link]

-

Loba Chemie. (n.d.). BENZYL MERCAPTAN EXTRA PURE. [Link]

-

Fort, D. J., Propst, T. L., Stover, E. L., Helton, J. C., & Schlekat, C. E. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology, 48(2), 245–252. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Methyl Isothiocyanate Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

-

ChemWhat. (n.d.). Benzyl mercaptan CAS#: 100-53-8. [Link]

Sources

An In-Depth Technical Guide to 2,6-Bis(methylthio)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(methylthio)benzaldehyde, a key aromatic aldehyde derivative. The document details its chemical identity, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic understanding of its formation and reactivity. Furthermore, this guide explores the compound's role as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Spectroscopic characterization data and safety information are also presented to provide a complete profile for researchers and drug development professionals.

Introduction

This compound is an organosulfur compound characterized by a benzaldehyde core substituted with two methylthio (-SCH₃) groups at the ortho positions. This unique substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and making it a valuable intermediate in synthetic chemistry. The presence of sulfur atoms and an aldehyde functional group provides multiple reaction sites for constructing more complex molecular architectures. This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development.

Nomenclature and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀OS₂[2]

-

Molecular Weight: 198.31 g/mol [2]

-

SMILES: O=CC1=C(SC)C=CC=C1SC[2]

The structure consists of a central benzene ring with an aldehyde group (-CHO) at position 1, and two methylthio groups (-SCH₃) at positions 2 and 6.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while data for the mono-substituted analog, 2-(methylthio)benzaldehyde, is more readily available, the data for the di-substituted title compound is less common in public literature. The data for the mono-substituted analog is provided for comparative purposes.

| Property | This compound | 2-(Methylthio)benzaldehyde (for comparison) |

| Boiling Point | No data available | 141-143 °C at 13 mmHg[3] |

| Density | No data available | 1.18 g/mL at 25 °C[3] |

| Refractive Index | No data available | n20/D 1.633[3] |

Storage Conditions: Store in an inert atmosphere at 2-8°C.[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A plausible synthetic route starting from a protected benzaldehyde is outlined below. The use of a protecting group for the aldehyde is crucial as the highly basic organolithium reagents used for directed ortho-metalation would otherwise react with the acidic aldehydic proton.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Protection of Benzaldehyde

-

To a solution of benzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the acetal-protected benzaldehyde.

Step 2: Directed Ortho-Metalation and Methylthiolation

-

Dissolve the protected benzaldehyde (1 equivalent) and TMEDA (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add s-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70°C.

-

Stir the resulting deep-colored solution at -78°C for 2 hours.

-

Add dimethyl disulfide (2.2 equivalents) dropwise, ensuring the temperature remains low.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

Step 3: Deprotection

-

Dissolve the crude protected product in a mixture of THF and 1M aqueous HCl.

-

Stir the mixture at room temperature, monitoring by TLC for the disappearance of the protected intermediate.

-

Neutralize the reaction with saturated sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality and Experimental Choices

-

Protecting Group: The aldehyde is protected as an acetal because it is stable to the strongly basic conditions of lithiation but can be easily removed under acidic conditions.[4]

-

Directed Metalation Group: The acetal group is not a strong directing group itself. However, in its absence, the aldehyde proton would be abstracted. The strategy relies on the inherent acidity of the aromatic protons, with the potential for directed metalation if a suitable directing group is used or if the reaction conditions favor polylithiation.

-

Base and Solvent: s-Butyllithium is a strong, non-nucleophilic base suitable for deprotonation of aromatic rings. TMEDA is a ligand that chelates the lithium cation, increasing the basicity of the organolithium reagent and promoting the metalation process. THF is an appropriate aprotic polar solvent for these low-temperature reactions.

-

Sulfur Electrophile: Dimethyl disulfide is an efficient source for the methylthio group. The disulfide bond is readily cleaved by the nucleophilic carbanion generated on the aromatic ring.

Spectroscopic Characterization

While a full, published spectroscopic dataset for this compound is not available in the provided search results, expected spectral features can be predicted based on its structure and data from similar compounds.[5][6]

-

¹H NMR:

-

An aldehyde proton (CHO) signal is expected between δ 9.5-10.5 ppm.

-

The methyl protons (-SCH₃) would likely appear as a singlet around δ 2.5 ppm.

-

The aromatic protons would exhibit a specific splitting pattern in the δ 7.0-8.0 ppm region.

-

-

¹³C NMR:

-

The carbonyl carbon of the aldehyde is expected in the δ 190-200 ppm region.

-

The methyl carbons of the thioether groups would likely appear around δ 15-25 ppm.

-

Aromatic carbons would be observed in the typical δ 120-140 ppm range, with the carbons attached to the sulfur atoms shifted downfield.

-

-

FT-IR:

-

A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methyl groups will be present.

-

C-S stretching vibrations may be observed in the fingerprint region.

-

Reactivity and Applications in Drug Development

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups.

Reactivity Profile

-

Aldehyde Group: The aldehyde can undergo a wide range of reactions typical for this functional group, including:

-

Nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).

-

Reductive amination to form substituted benzylamines.

-

Condensation reactions to form Schiff bases, which are important in the synthesis of heterocycles like benzothiazoles.[7]

-

Oxidation to the corresponding carboxylic acid.

-

-

Methylthio Groups: The sulfur atoms can be oxidized to sulfoxides and sulfones, which can alter the electronic properties and biological activity of the molecule. The methylthio groups can also be targets for nucleophilic substitution under certain conditions.[8]

Role as a Synthetic Building Block

The utility of substituted benzaldehydes in medicinal chemistry is well-established.[9] They serve as precursors for a diverse array of more complex molecules. For instance, compounds with a bis(methylthio) substitution pattern are found in molecules with potential biological activity. While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant. For example, related organosulfur compounds and benzaldehyde derivatives are used in the synthesis of:

-

Antifungal and Antimicrobial Agents: The sulfur-containing moieties can contribute to the biological activity of the final compounds.[7][10]

-

Enzyme Inhibitors: The aromatic scaffold can be elaborated to fit into the active sites of enzymes. For example, substituted phenyl groups are core components of ligands for targets like the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11]

-

Heterocyclic Compounds: The aldehyde functionality is a key handle for constructing various heterocyclic rings that are prevalent in pharmaceuticals.

Sources

- 1. This compound | 918882-53-8 [chemicalbook.com]

- 2. 918882-53-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. This compound [myskinrecipes.com]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2,6-Bis(methylthio)benzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(methylthio)benzaldehyde, a specialized aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. The document details its commercial availability, outlines a plausible synthetic route with a step-by-step protocol, discusses its potential research applications, and summarizes its key physicochemical properties and safety considerations. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in utilizing this unique building block for the design and synthesis of novel molecules.

Introduction to this compound

This compound is an aromatic aldehyde characterized by the presence of two methylthio (-SCH₃) groups at the ortho positions relative to the formyl (-CHO) group. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable intermediate in synthetic chemistry. The sulfur atoms can influence the reactivity of the aldehyde and the benzene ring, and can also serve as coordination sites for metal catalysts or as key pharmacophoric elements in drug design. The thioether moieties are prevalent in numerous biologically active compounds and pharmaceuticals, contributing to their metabolic stability and binding interactions.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 918882-53-8 | [2][3][4] |

| Molecular Formula | C₉H₁₀OS₂ | [3] |

| Molecular Weight | 198.31 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Purity | Typically ≥95% | Inferred |

Commercial Availability

This compound is available from a number of specialized chemical suppliers. Researchers can source this compound for laboratory-scale synthesis and research purposes. Below is a summary of known suppliers. It is advisable to contact the suppliers directly for current pricing, availability, and purity specifications.

| Supplier | CAS Number | Notes |

| Parchem | 918882-53-8 | A supplier of specialty chemicals.[4] |

| BLD Pharm | 918882-53-8 | Provides the compound for research use and offers access to NMR, HPLC, and other documentation.[3] |

| ChemicalBook | 918882-53-8 | Lists the compound and provides basic chemical information.[2] |

Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for various research applications. A plausible and efficient synthetic route can be adapted from the copper-catalyzed C-H thiolation of benzaldehydes using a transient directing group. This methodology allows for the direct introduction of methylthio groups at the ortho positions of the aromatic ring.

An alternative approach involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde, such as 2,6-dichlorobenzaldehyde, with sodium thiomethoxide.

Below is a detailed, plausible experimental protocol based on the C-H thiolation methodology.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,6-Dichlorobenzaldehyde

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorobenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium thiomethoxide (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Discovery